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Compound of Interest

Compound Name: Fmoc-Asp(OtBu)-ol

Cat. No.: B144446

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis
of Fmoc-Asp(OtBu)-ol, a derivative of L-aspartic acid. This document is intended to serve as a
valuable resource for professionals engaged in peptide synthesis, medicinal chemistry, and
drug development, offering key data and methodologies for the characterization and

preparation of this compound.

Spectroscopic Data

The following tables summarize the available and theoretical spectroscopic data for Fmoc-
Asp(OtBu)-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR data has been reported for Fmoc-Asp(OtBu)-ol.[1] The data is presented in Table 1.

Table 1: *H NMR Spectroscopic Data for Fmoc-Asp(OtBu)-ol
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

7.85 d 7.30 2H Fmoc-H
7.67 d 7.37 2H Fmoc-H
7.40 t 7.30 2H Fmoc-H
7.30 t 7.30 2H Fmoc-H
6.32 br d 1H NH

Fmoc-CH, Fmoc-
4.40-4.15 m 3H

CH:2
4.10-3.98 m 1H a-CH
3.92 t 1H
3.65-3.48 m 2H CH20H
2.60 dd 6.24, 16.80 1H [3-CH:z
241 dd 6.30, 16.91 1H 3-CH:z
1.40 s 9H C(CH3)s

Solvent: CDsCOCDs, Spectrometer Frequency: 400 MHz[1]

Infrared (IR) Spectroscopy

Specific experimental IR data for Fmoc-Asp(OtBu)-ol was not found in the reviewed literature.

However, the expected characteristic absorption bands based on its functional groups are

listed in Table 2.

Table 2: Theoretical Infrared (IR) Spectroscopic Data for Fmoc-Asp(OtBu)-ol
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Wavenumber (cm~?) Functional Group Description

~3400 O-H Alcohol, stretching

~3300 N-H Amide, stretching
3100-3000 C-H Aromatic, stretching
2980-2850 C-H Aliphatic, stretching

~1730 C=0 Ester (tert-butyl), stretching
~1690 C=0 Amide (Fmoc), stretching
1600-1450 Cc=C Aromatic, stretching

~1250 C-O Ester, stretching

~1050 C-O Alcohol, stretching

Mass Spectrometry (MS)

Experimental mass spectrometry data for Fmoc-Asp(OtBu)-ol was not explicitly found in the

searched literature. The theoretical monoisotopic mass and the expected molecular ion peaks

for common ionization techniques are provided in Table 3.

Table 3: Theoretical Mass Spectrometry Data for Fmoc-Asp(OtBu)-ol

Parameter

Value

Molecular Formula

C23H27NOs

Monoisotopic Mass

397.1889 g/mol

Expected [M+H]* 398.1962
Expected [M+Na]* 420.1781
Expected [M+K]* 436.1521

Experimental Protocols
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The following section details the synthetic procedure for Fmoc-Asp(OtBu)-ol and the general
methodology for acquiring the spectroscopic data.

Synthesis of Fmoc-Asp(OtBu)-ol

Fmoc-Asp(OtBu)-ol, also referred to as tert-Butyl (3S)-3-[(9H-9-
fluorenylmethoxy)carbonyllamino-4-hydroxybutanoate, can be synthesized by the reduction of
the corresponding carboxylic acid, N-Fmoc-L-aspartic acid [3-tert-butyl ester (Fmoc-Asp(OtBu)-
OH).[1]

Procedure:

e A solution of N-Fmoc-L-aspartic acid B-tert-butyl ester (19.0 g, 46.2 mmol) in 300 mL of
tetrahydrofuran (THF) is cooled to -78 °C.

e N-methyl morpholine (NMM, 5.9 mL, 53.3 mmol) is added, followed by isobutyl chloroformate
(IBCF, 6.9 mL, 53.3 mmol).

e The reaction mixture is warmed to O °C for 40 minutes and then re-cooled to -78 °C.

e A suspension of sodium borohydride (3.85 g, 102 mmol) in 25 mL of methanol is added, and
the mixture is stirred at -78 °C for 2 hours.

e The reaction is quenched with 400 mL of saturated agueous ammonium chloride.
e The product is extracted with ethyl acetate (4 x 100 mL).

e The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and concentrated.

e The residue is purified by silica gel chromatography (50% ethyl acetate/hexane) to yield the
desired product.[1]

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like
Fmoc-Asp(OtBu)-ol is outlined below.
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1. Sample Preparation:

 NMR: A small amount of the purified compound is dissolved in an appropriate deuterated
solvent (e.g., CDClz, DMSO-ds, or CD3COCDs as reported).

e |IR: The sample can be analyzed as a thin film, a KBr pellet, or neat using an ATR accessory.

e Mass Spec: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for
introduction into the mass spectrometer.

2. Data Acquisition:

 NMR: 1H and 3C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400
MHz).

e |IR: The infrared spectrum is recorded using an FTIR spectrometer over the range of 4000-
400 cm™1.

e Mass Spec: High-resolution mass spectrometry (HRMS) is performed using techniques such
as ESI (Electrospray lonization) or MALDI (Matrix-Assisted Laser Desorption/lonization) to
determine the accurate mass.

3. Data Analysis:

e The obtained spectra are processed and analyzed to confirm the structure of the synthesized
molecule by interpreting chemical shifts, coupling constants, peak integrations (NMR),
characteristic absorption bands (IR), and the molecular ion peak (Mass Spec).

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for Fmoc-Asp(OtBu)-ol.
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1. NMM, IBCF, THF, -78°C to 0°C
2. NaBH4, MeOH, -78°C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid |
C23H25N06 | CID 7017910 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Fmoc-
Asp(OtBu)-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144446#spectroscopic-data-for-fmoc-asp-otbu-ol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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